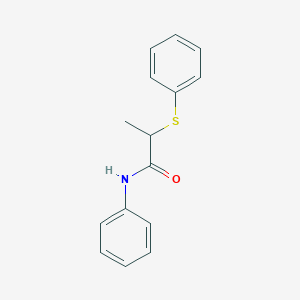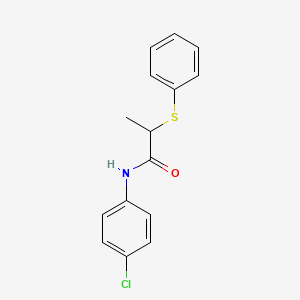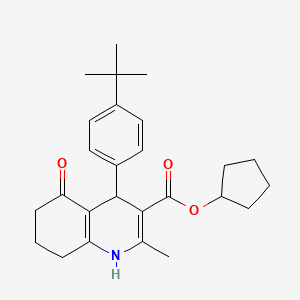![molecular formula C14H18ClN3O4S B5157478 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5157478.png)
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical compounds with complex structures, such as "4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide", often involve multifaceted synthesis pathways and exhibit unique physical and chemical properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of isoxazolone derivatives, which share some structural similarities with your compound, can be achieved through a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of complex compounds is crucial for understanding their reactivity and properties. Techniques such as high-resolution magnetic resonance spectroscopy and ab initio calculations provide insights into the conformation and stability of these molecules (Issac & Tierney, 1996).
Chemical Reactions and Properties
The reactivity of chemical compounds is influenced by their molecular structure. Compounds containing imidazole rings, for example, can undergo various chemical transformations, including cyclization reactions and reactions with electrophiles or nucleophiles. These reactions can significantly alter the compound's properties and potential applications (Abdurakhmanova et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that imidazole, a core component of this compound, is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Given the wide range of activities associated with imidazole derivatives, it is likely that multiple pathways could be affected
Result of Action
Imidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would likely depend on its exact structure and the biological targets it interacts with.
properties
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4S/c1-21-12-9-14(13(22-2)8-11(12)15)23(19,20)17-4-3-6-18-7-5-16-10-18/h5,7-10,17H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZYKSNGLYRWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5157404.png)
![3-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B5157411.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)


![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5157462.png)




![2-{[(isopropylamino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157503.png)
![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)